N-(2-Benzoyl-1-benzofuran-3-yl)acetamide
Description
N-(2-Benzoyl-1-benzofuran-3-yl)acetamide is a benzofuran-derived acetamide compound characterized by a benzoyl group (C₆H₅CO-) attached to the 2-position of the benzofuran ring and an acetamide moiety (-NHCOCH₃) at the 3-position. The benzoyl group likely enhances π-π stacking interactions and influences biological activity, as seen in related benzofuran-acetamide derivatives with anticonvulsant properties .
Properties
CAS No. |
54802-11-8 |
|---|---|
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
N-(2-benzoyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C17H13NO3/c1-11(19)18-15-13-9-5-6-10-14(13)21-17(15)16(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,19) |
InChI Key |
SREMAFOPTZJJLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-1-benzofuran-3-yl)acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with phenylacetic acid under acidic conditions.
Benzoylation: The benzofuran derivative is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Acetamidation: The final step involves the introduction of the acetamide group. This can be achieved by reacting the benzoylated benzofuran with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(2-Benzoyl-1-benzofuran-3-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of N-(2-Benzoyl-1-benzofuran-3-yl)acetamide is , with a molecular weight of approximately 279.29 g/mol. The compound's structure plays a crucial role in its reactivity and biological activity, making it a valuable building block in organic synthesis and drug development.
Biological Activities
This compound has been studied for its diverse biological activities, including:
Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is critical in treating conditions such as arthritis and other inflammatory diseases .
Anticancer Activity : Notably, this compound has been evaluated for its anticancer properties. Studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7). For instance, it was found to have an IC50 value of 2.39 μM against HCT116 cells .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. A comparative analysis can help elucidate its unique properties:
| Compound Name | Biological Activity | IC50 (μM) | References |
|---|---|---|---|
| N-(4-Bromobenzyl)-benzofuran | Anticancer | 16.4 | |
| Benzofuran derivatives | Antimicrobial | Varies | |
| Benzofuran-acetamide analogs | Anticonvulsant | 0.74 |
This table highlights the unique biological activities associated with different benzofuran derivatives, emphasizing the potential advantages of this compound in specific applications.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Anticancer Studies : In vitro studies revealed that this compound effectively inhibited cell growth in multiple cancer cell lines, suggesting its potential as a therapeutic agent .
- Anticonvulsant Activity : A series of derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock seizure model in mice, demonstrating promising results comparable to established anticonvulsants .
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic outcomes.
Comparison with Similar Compounds
N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(substituted)acetamides
These derivatives, studied for anticonvulsant activity, demonstrate the impact of substituents on efficacy. For example:
- Compound 5i: N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide showed a relative anticonvulsant potency of 0.74 compared to phenytoin.
- Compound 5c : N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide exhibited a potency of 0.72.
In contrast, the unsubstituted benzoyl group in N-(2-Benzoyl-1-benzofuran-3-yl)acetamide may offer different electronic properties, possibly affecting potency and selectivity .
N-(2-Acetyl-1-benzofuran-3-yl)acetamide
This analog (C₁₂H₁₁NO₃, MW 217.22) replaces benzoyl with an acetyl group. The smaller acetyl moiety reduces steric hindrance and hydrophobicity, likely improving solubility but diminishing receptor affinity compared to the benzoyl derivative. Such structural modifications highlight the balance between lipophilicity and bioavailability in drug design .
Benzothiazole and Furan-Acetamide Hybrids
2-(6-Methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
This compound (C₁₉H₁₄F₃NO₂) features a trifluoromethyl (-CF₃) group on the phenyl ring, introducing strong electron-withdrawing effects. The -CF₃ group enhances metabolic stability and may increase blood-brain barrier penetration, a critical factor for central nervous system-targeted therapeutics. In contrast, this compound lacks such polar substituents, which may limit its pharmacokinetic profile .
Benzothiazole-Acetamide Derivatives
Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide incorporate benzothiazole cores instead of benzofuran. Benzothiazoles are known for their anticancer and antimicrobial activities, suggesting that the heterocyclic system significantly influences biological targets. The benzofuran scaffold in this compound may offer distinct binding modes due to differences in aromaticity and ring geometry .
Meta-Substituted Trichloro-Acetamides
N-(Meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-ClC₆H₄NH-CO-CCl₃) demonstrate how substituent positioning affects solid-state geometry. Meta-substitution with electron-withdrawing groups (e.g., -Cl, -NO₂) alters crystal packing and lattice parameters, which can influence solubility and formulation stability. While this compound lacks such substituents, its benzoyl group may similarly affect crystallinity and dissolution rates .
Anticonvulsant Activity
Benzofuran-acetamide derivatives exhibit promising anticonvulsant properties. For example:
- ED₅₀ Range : 0.055–0.259 mmol/kg (~23.4–127.6 mg/kg) in maximal electroshock (MES) models.
- Mechanism : Pharmacophore mapping suggests activity via voltage-gated sodium channel modulation, akin to phenytoin .
This compound’s benzoyl group may enhance affinity for these channels due to increased hydrophobicity and π-stacking interactions, though this requires empirical validation.
Antibacterial Potential
Naphtho[2,1-b]furan derivatives (e.g., N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide) show antibacterial activity, attributed to nitro (-NO₂) groups that disrupt microbial electron transport. The absence of nitro substituents in this compound may limit its antibacterial efficacy but could reduce toxicity .
Biological Activity
N-(2-Benzoyl-1-benzofuran-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by a benzofuran moiety linked to a benzoyl group and an acetamide functional group. Its molecular formula is CHNO, with a molecular weight of approximately 285.28 g/mol. The structural features play a crucial role in its biological activity, influencing interactions with various biological targets.
Biological Activities
Research has highlighted several key biological activities of this compound:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains of bacteria and fungi.
- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines, which may be linked to its ability to block the NF-κB signaling pathway .
- Anticancer Potential : Preliminary investigations indicate that this compound may possess anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells and inhibit tumor growth.
- Anticonvulsant Activity : Research has shown that certain derivatives of benzofuran-acetamides exhibit anticonvulsant effects in animal models, suggesting potential therapeutic applications in epilepsy .
The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, influencing their activity and leading to various biological effects. The presence of the benzofuran ring and the benzoyl group may facilitate binding to these targets, while the acetamide moiety could enhance selectivity and efficacy .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Antimicrobial Study
A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain tested.
Anti-inflammatory Study
In vitro experiments showed that this compound significantly reduced the levels of IL-6 and TNF-α in RAW264.7 macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent. The compound effectively inhibited the NF-κB pathway, which is crucial in mediating inflammatory responses .
Anticancer Study
In a preliminary anticancer study, this compound was shown to induce apoptosis in human cancer cell lines (e.g., HeLa cells). The IC values were determined to be approximately 25 µM after 48 hours of treatment, suggesting potent anticancer activity.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-(2-Benzoyl-benzofuran-3-yl)acetamide | Lacks additional substituents compared to N-(2-Benzoyl-1-benzofuran) | Simpler structure may lead to different reactivity and biological activity. |
| N-(2-Chloro-benzofuran-3-yl)acetamide | Contains a chloro group instead of a benzoyl group | Different substitution pattern affecting activity. |
| 2-Benzoyl-benzofuran-3-amines | A simpler analog without acetamide | May serve as precursors in synthesizing more complex derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
